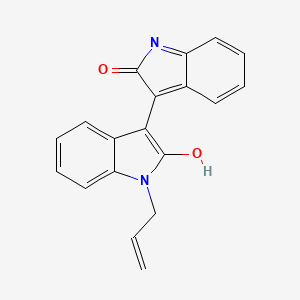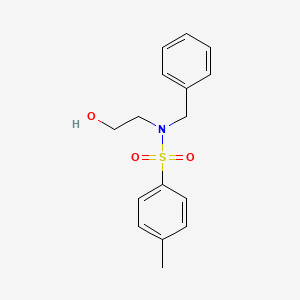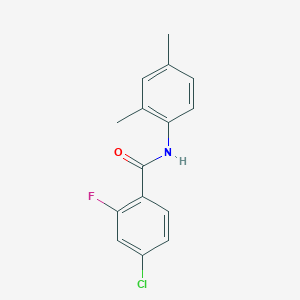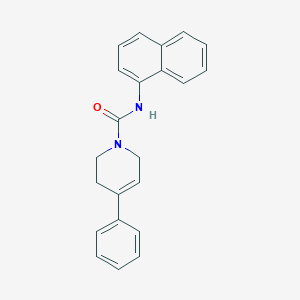
1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3,3'-biindole-2,2'(1H,1'H)-dione, also known as BIQ or 3,3'-biindolin-2-one, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. BIQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione has shown potential applications in various fields of science. It has been studied for its anticancer, antimicrobial, and antioxidant properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains. Additionally, this compound has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
作用機序
The exact mechanism of action of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood. However, it has been suggested that this compound exerts its anticancer and antimicrobial effects by inducing apoptosis, inhibiting cell proliferation, and disrupting bacterial cell membranes. The antioxidant activity of this compound is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione is its low toxicity, making it a safer alternative to other anticancer and antimicrobial agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of this compound can be challenging, and the yields can vary depending on the reaction conditions.
将来の方向性
There are several future directions for the study of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another direction could be to investigate the potential of this compound as a drug candidate for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various physiological processes.
合成法
Various methods have been reported for the synthesis of 1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione. One of the most commonly used methods involves the condensation of indole-3-carboxaldehyde and indole-3-acetaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction yields this compound as a yellow solid in good yield. Other methods involve the use of different catalysts and reaction conditions, such as microwave irradiation and ultrasound-assisted synthesis.
特性
IUPAC Name |
3-(2-hydroxy-1-prop-2-enylindol-3-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-11-21-15-10-6-4-8-13(15)17(19(21)23)16-12-7-3-5-9-14(12)20-18(16)22/h2-10,23H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVQTITFOESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
